5,6,7,3',4',5'-六甲氧基黄酮

描述

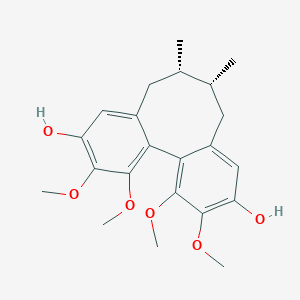

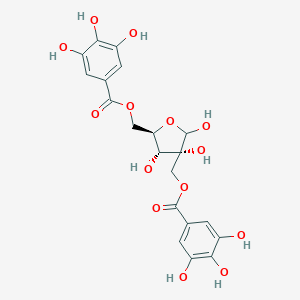

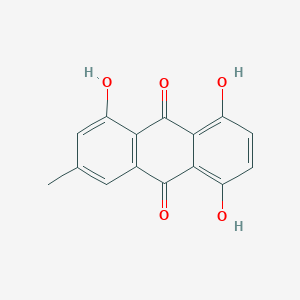

5,6,7,3’,4’,5’-Hexamethoxyflavone: is a polymethoxyflavone, a type of flavonoid found in citrus fruits and medicinal plants. This compound has gained attention due to its potential anticancer properties, particularly in the treatment of triple-negative breast cancer .

科学研究应用

Chemistry: 5,6,7,3’,4’,5’-Hexamethoxyflavone is used as a model compound in the study of flavonoid chemistry, particularly in understanding the effects of methoxylation on flavonoid activity .

Biology: In biological research, this compound is studied for its effects on cell signaling pathways, particularly the MAPK and Akt pathways .

Medicine: The most significant application of 5,6,7,3’,4’,5’-Hexamethoxyflavone is in cancer research. It has shown potential in inhibiting the growth of triple-negative breast cancer cells by arresting the cell cycle in the G2/M phase .

Industry: In the food and cosmetics industries, 5,6,7,3’,4’,5’-Hexamethoxyflavone is used for its antioxidant properties, contributing to the preservation of products and enhancement of skin health .

作用机制

Target of Action

5,6,7,3’,4’,5’-Hexamethoxyflavone, also known as 5,6,7-trimethoxy-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one, is a flavonoid compound with antiprotozoal activity . It has been found to inhibit Trypanosoma bruceirhodesiense, a protozoan parasite .

Mode of Action

These pathways are involved in regulating cell proliferation, survival, and cell cycle .

Biochemical Pathways

The compound affects the MAPK and Akt signaling pathways . The MAPK pathway is involved in a variety of cellular functions, including cell proliferation, differentiation, and migration. The Akt pathway plays a key role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration .

Pharmacokinetics

It is known that polymethoxyflavones (pmfs), a class of flavonoids to which this compound belongs, are more lipophilic than hydroxyl flavones due to their methoxy groups . This lipophilicity may affect their biological activities and bioavailability .

Result of Action

The compound has been found to inhibit the growth of triple-negative breast cancer cells . It arrests the cell cycle in the G2/M phase, while no effect was observed on apoptosis or the migratory behavior of these cells . The growth inhibition was concomitant with reduced phosphorylation levels of signaling molecules in the MAPK and Akt pathways as well as cell cycle regulators .

Action Environment

It is known that the promotion stage of carcinogenesis can enhance the development of neoplasm when initiated cells encounter a sufficient dose of promoting agents such as radiation, dietary contaminants, and environmental toxins . These agents may stimulate DNA synthesis and then enhance cell proliferation through intracellular pathways in the initiated cell .

生化分析

Biochemical Properties

5,6,7,3’,4’,5’-Hexamethoxyflavone has been found to interact with various enzymes and proteins. It inhibits the growth of triple-negative breast cancer cells via suppression of MAPK and Akt signaling pathways . These pathways are crucial for regulating cell proliferation, survival, and cell cycle .

Cellular Effects

5,6,7,3’,4’,5’-Hexamethoxyflavone has significant effects on various types of cells and cellular processes. It inhibits the growth of triple-negative breast cancer cells by arresting the cell cycle in the G2/M phase . It does not affect apoptosis or the migratory behavior of these cells .

Molecular Mechanism

The molecular mechanism of action of 5,6,7,3’,4’,5’-Hexamethoxyflavone involves reduced phosphorylation levels of signaling molecules in the MAPK and Akt pathways as well as cell cycle regulators . This results in the inhibition of cell proliferation, survival, and cell cycle progression .

Temporal Effects in Laboratory Settings

In laboratory settings, 5,6,7,3’,4’,5’-Hexamethoxyflavone shows a similar growth inhibitory effect on triple-negative breast cancer cells after 72 hours

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,3’,4’,5’-Hexamethoxyflavone typically involves the methylation of flavonoid precursors. One common method is the methylation of 5,6,7-trihydroxyflavone using methyl iodide in the presence of a base such as potassium carbonate .

Industrial Production Methods: Industrial production of 5,6,7,3’,4’,5’-Hexamethoxyflavone involves large-scale methylation processes, often using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products .

化学反应分析

Types of Reactions:

Oxidation: 5,6,7,3’,4’,5’-Hexamethoxyflavone can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride.

Substitution: This compound can participate in nucleophilic substitution reactions, particularly at the methoxy groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride.

Substitution: Various nucleophiles under basic conditions.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of hydroxylated derivatives.

Substitution: Formation of substituted flavones.

相似化合物的比较

Nobiletin (5,6,7,8,3’,4’-Hexamethoxyflavone): Another polymethoxyflavone with similar anticancer properties but found to be more toxic than 5,6,7,3’,4’,5’-Hexamethoxyflavone.

5,6,7,8,4’-Pentamethoxyflavone: A related compound with one less methoxy group, showing different biological activities.

Uniqueness: 5,6,7,3’,4’,5’-Hexamethoxyflavone is unique due to its specific methoxylation pattern, which contributes to its lower toxicity and comparable anticancer efficacy compared to nobiletin . This makes it a promising candidate for further research and potential therapeutic applications.

属性

IUPAC Name |

5,6,7-trimethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O8/c1-23-15-7-11(8-16(24-2)19(15)26-4)13-9-12(22)18-14(29-13)10-17(25-3)20(27-5)21(18)28-6/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYDFNKUHYXHWFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40183280 | |

| Record name | 5,6,7,3',4',5'-Hexamethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40183280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29043-07-0 | |

| Record name | 5,6,7,3',4',5'-Hexamethoxyflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029043070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,6,7,3',4',5'-Hexamethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40183280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known biological activities of 5,6,7,3′,4′,5′-Hexamethoxyflavone?

A1: Research suggests that 5,6,7,3′,4′,5′-Hexamethoxyflavone exhibits promising anticancer activities. Specifically, it has demonstrated growth inhibitory effects on triple-negative breast cancer cells. [] Further research is needed to fully elucidate its mechanism of action and therapeutic potential in various cancer models.

Q2: How does 5,6,7,3′,4′,5′-Hexamethoxyflavone exert its anticancer effects?

A2: Studies indicate that 5,6,7,3′,4′,5′-Hexamethoxyflavone inhibits the growth of triple-negative breast cancer cells by suppressing key signaling pathways involved in cell proliferation and survival, namely the MAPK and Akt pathways. [] Additionally, it appears to induce cell cycle arrest at the G2/M phase, further contributing to its antiproliferative effects. []

Q3: Has 5,6,7,3′,4′,5′-Hexamethoxyflavone been compared to other related compounds?

A3: Yes, 5,6,7,3′,4′,5′-Hexamethoxyflavone has been compared to its structural isomer, nobiletin (5,6,7,8,3′,4′-hexamethoxyflavone). Interestingly, while 5,6,7,3′,4′,5′-Hexamethoxyflavone exhibited lower toxicity than nobiletin, it demonstrated comparable growth inhibitory effects on triple-negative breast cancer cells after 72 hours of treatment. [] This finding suggests that 5,6,7,3′,4′,5′-Hexamethoxyflavone might possess a more favorable therapeutic window for potential anticancer applications.

Q4: What natural sources contain 5,6,7,3′,4′,5′-Hexamethoxyflavone?

A4: This compound has been isolated from various plant species, including:

- Murraya paniculata capsule [, ]

- Bauhinia championii [, ]

- Ageratum conyzoides [, ]

- Ficus gomelleira []

- Eremophila debilis []

- Lantana ukambensis []

Q5: Are there any analytical methods available to quantify 5,6,7,3′,4′,5′-Hexamethoxyflavone?

A5: Yes, Ultra Performance Liquid Chromatography (UPLC) coupled with Photodiode Array (PDA) detection has been successfully employed for the quantification of 5,6,7,3′,4′,5′-Hexamethoxyflavone in plant extracts, particularly from Ageratum conyzoides. [] This method provides high sensitivity and selectivity, enabling accurate measurement of the compound in complex matrices.

Q6: Has the UPLC-PDA method for quantifying 5,6,7,3′,4′,5′-Hexamethoxyflavone been validated?

A6: Yes, the UPLC-PDA method has been validated and shown to be specific, linear, precise, accurate, and sensitive for quantifying 5,6,7,3′,4′,5′-Hexamethoxyflavone in aqueous extracts of Ageratum conyzoides. [] Furthermore, the method exhibited stability-indicating properties, ensuring reliable quantification even in the presence of degradation products. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B191351.png)